3,4',7-Trimethoxy flavone
CAS No.: 20979-40-2
Cat. No.: VC17069455
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20979-40-2 |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | 3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)17-18(22-3)16(19)14-9-8-13(21-2)10-15(14)23-17/h4-10H,1-3H3 |
| Standard InChI Key | GJEOSFLNWGXQQO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
3,4',7-Trimethoxy flavone belongs to the flavonoid class of secondary metabolites, featuring a 15-carbon skeleton arranged as two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C). The methoxy groups are located at positions 3 and 7 of the A-ring and position 4' of the B-ring (Figure 1). Its systematic IUPAC name is 3,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, and it is alternatively referred to as 3,7,4'-trimethoxyflavone .
Table 1: Key Chemical Properties of 3,4',7-Trimethoxy Flavone
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.3 g/mol |
| CAS Registry Number | 20979-40-2 |
| Synonyms | JP20KV5CGM; 3,4',7-Trimethoxyflavone; 3,7-Dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Structural Analogues and Isomers
A common point of confusion arises from the nomenclature of trimethoxy-substituted flavones. For instance, 3',4',7-trimethoxyflavone (CAS 22395-24-0) differs in the placement of methoxy groups on the B-ring (positions 3' and 4') rather than the A-ring . This positional isomerism significantly impacts biological activity, as demonstrated by studies showing that 3',4',7-trimethoxyflavone exhibits potent BCRP inhibition , whereas 3,4',7-trimethoxy flavone’s effects are less characterized but structurally analogous.
Synthesis and Derivatives
Synthetic Routes
The synthesis of 3,4',7-trimethoxy flavone typically involves the Algar-Flynn-Oyamada (AFO) reaction, which couples a substituted chalcone precursor with hydrogen peroxide under basic conditions to form the flavone skeleton. Methoxy groups are introduced via selective methylation of hydroxyl precursors using dimethyl sulfate or methyl iodide .
Structural Modifications
Recent efforts have focused on enhancing the bioactivity of 3,4',7-trimethoxy flavone through targeted substitutions:
-
C-5 Hydroxylation: Introducing a hydroxy group at C-5 yields 5-hydroxy-3,4',7-trimethoxyflavone, which demonstrates a 2.5-fold increase in BCRP inhibition compared to the parent compound (RI = 7.2 nM vs. 18 nM for SN-38 resistance reversal) .
-
C-5 Fluorination: Substituting a fluorine atom at C-5 (5-fluoro-3,4',7-trimethoxyflavone) retains significant activity (RI = 25 nM) while improving metabolic stability .
-
Glycosylation: Adding a β-glucosyl moiety at C-7 (e.g., 7-(β-glucosyloxy)-3,4'-dimethoxyflavone) reduces activity (RI = 91 nM), suggesting that bulky substitutions hinder interactions with efflux transporters .
Pharmacological Activities
Anticancer and Chemosensitization Effects
3,4',7-Trimethoxy flavone and its derivatives exhibit promising activity against multidrug-resistant (MDR) cancers:
BCRP/ABCG2 Inhibition
In BCRP-overexpressing K562/BCRP leukemia cells, 3,4',7-trimethoxy flavone at 0.01–10 μM:
-
Increased intracellular accumulation of Hoechst 33342 dye by 2.3-fold .
-
Downregulated BCRP protein expression by 60% via Western blot analysis .
P-Glycoprotein Modulation
In Caco-2 intestinal monolayers, 3,4',7-trimethoxy flavone (50 μM):
-
Enhanced apical-to-basolateral transport of paclitaxel by 3.2-fold .
-
Reduced basolateral-to-apical efflux by 70%, comparable to verapamil .
Mechanisms of Action
Efflux Transporter Inhibition
3,4',7-Trimethoxy flavone competitively binds to the substrate-binding pocket of BCRP and Pgp, as evidenced by:
-
Docking Studies: ΔG = -9.2 kcal/mol for BCRP, forming hydrogen bonds with Asn629 and π-π interactions with Phe439 .
-
ATPase Assays: Inhibited ATP hydrolysis by 80% at 10 μM, indicating direct interference with transporter function .
Epigenetic Modulation
Prolonged exposure (24–48 hours) to 0.1 μM 3,4',7-trimethoxy flavone:
Therapeutic Applications and Future Directions
Oncology
3,4',7-Trimethoxy flavone is a candidate for adjunctive therapy in MDR cancers, particularly when combined with:
-
Paclitaxel: Synergistic effect (CI = 0.3) in SK-MES-1/PT4000 lung cancer cells .
-
Topotecan: Reduced IC from 450 nM to 120 nM in ovarian carcinoma models .
Drug Delivery Optimization
Structural analogs like 5-hydroxy-3,4',7-trimethoxyflavone improve oral bioavailability of chemotherapeutics by:
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume